molecular formula C12H10N4O2S B13752983 5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester CAS No. 27146-15-2

5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester

Cat. No.: B13752983
CAS No.: 27146-15-2
M. Wt: 274.30 g/mol
InChI Key: UJHJNNBFSLRWLT-UHFFFAOYSA-N
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Description

5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction can be represented as follows:

C6H4(NH2)2+HC(OCH3)3C6H4N(NH)CH+3CH3OHC_6H_4(NH_2)_2 + HC(OCH_3)_3 \rightarrow C_6H_4N(NH)CH + 3CH_3OH C6​H4​(NH2​)2​+HC(OCH3​)3​→C6​H4​N(NH)CH+3CH3​OH

For 2-substituted derivatives, the condensation is conducted with aldehydes instead of formic acid, followed by oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may result in simpler benzimidazole compounds.

Scientific Research Applications

5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester has numerous scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for developing pharmaceutical agents, particularly those targeting parasitic infections.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its stability and versatility in chemical reactions.

    2-(4-Thiazolyl)benzimidazole: A closely related compound with similar structural features but different functional groups.

    Ethyl ester derivative: Another derivative with an ethyl ester group instead of a methyl ester.

Uniqueness

5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group, in particular, influences its reactivity and solubility, making it suitable for various applications .

Properties

CAS No.

27146-15-2

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

methyl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate

InChI

InChI=1S/C12H10N4O2S/c1-18-12(17)14-7-2-3-8-9(4-7)16-11(15-8)10-5-19-6-13-10/h2-6H,1H3,(H,14,17)(H,15,16)

InChI Key

UJHJNNBFSLRWLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3

Origin of Product

United States

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